3-(3-Amino-4-methoxyphenyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Reduction: One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas.
Amination Reaction: Another method involves the amination of 3-(4-methoxyphenyl)propanoic acid using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of 3-(3-amino-4-methoxyphenyl)propanoic acid typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds .
- Employed in the study of reaction mechanisms and kinetics.
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of 3-(3-amino-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-(3-Methoxyphenyl)propanoic acid
Comparison:
- 3-(3-Amino-4-methoxyphenyl)propanoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties .
- Compared to 3-(4-Methoxyphenyl)propanoic acid , the amino group in this compound enhances its reactivity and potential for forming hydrogen bonds .
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid has a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity .
Properties
IUPAC Name |
3-(3-amino-4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNCQCURLYEOQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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